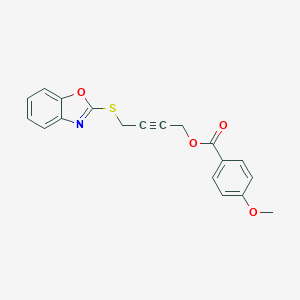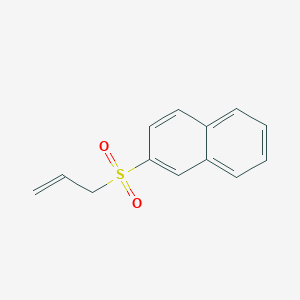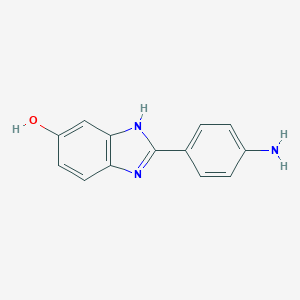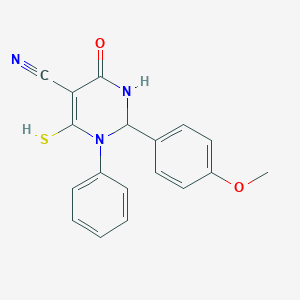![molecular formula C17H29N5O2 B285761 N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DEAC, is a urea-based inhibitor that has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea is not fully understood. However, it is believed that N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea inhibits the activity of enzymes involved in cell growth and division. This leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects may make N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea useful in the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has several advantages for use in lab experiments. It is easy to synthesize and yields a high purity product. In addition, N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been shown to be stable and have a long shelf life. However, there are also limitations to the use of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea in lab experiments. For example, N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea may have off-target effects that could affect the interpretation of experimental results.
Future Directions
There are several future directions for research on N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea. One area of research is to further elucidate the mechanism of action of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea. This could lead to the development of more effective cancer therapies. Another area of research is to investigate the potential use of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea in the treatment of other diseases such as Alzheimer's disease and arthritis. Finally, research could focus on developing new analogs of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea that have improved properties for use in scientific research.
Synthesis Methods
The synthesis of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea involves the reaction of 2,6-dimethyl-3-pyridinecarboxylic acid with diethylamine and ethyl chloroformate. The resulting product is then treated with urea to form N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea. The reaction can be carried out under mild conditions and yields a high purity product.
Scientific Research Applications
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and Alzheimer's disease.
properties
Molecular Formula |
C17H29N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[5-(diethylcarbamoylamino)-2,6-dimethylpyridin-3-yl]-1,1-diethylurea |
InChI |
InChI=1S/C17H29N5O2/c1-7-21(8-2)16(23)19-14-11-15(13(6)18-12(14)5)20-17(24)22(9-3)10-4/h11H,7-10H2,1-6H3,(H,19,23)(H,20,24) |
InChI Key |
NGJHDAKDUXDBEW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=CC(=C(N=C1C)C)NC(=O)N(CC)CC |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(N=C1C)C)NC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)


![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)

![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B285708.png)
![4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B285712.png)
![N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B285713.png)
![1-[4-(4-Bromo-phenyl)-imidazol-1-yl]-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B285715.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B285718.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285719.png)

![3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)